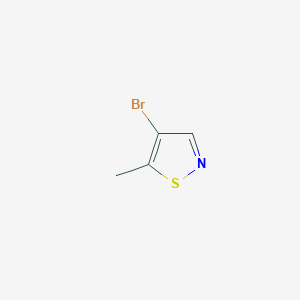![molecular formula C7H11N3 B6259201 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine CAS No. 1466006-16-5](/img/no-structure.png)
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C7H11N3. It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazolo-pyridine derivatives has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized, with methods systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine” consists of a pyrazolo ring fused with a pyridine ring. The compound has a methyl group attached to the 3rd position of the pyrazolo ring .Chemical Reactions Analysis
The chemical diversity present at C4, C5, and C6 is usually interconnected because it depends on the building block used for the construction of the pyridine ring that usually is an α,β-unsaturated ketone, or a 1,3-dicarbonyl compound .Physical And Chemical Properties Analysis
“3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine” is a powder at room temperature. It has a molecular weight of 137.18 .Aplicaciones Científicas De Investigación
Synthesis Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are closely related to the compound , has been extensively studied. Various synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system . These methods are crucial for the development of compounds for further application in diverse scientific fields.
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group that includes the compound you’re interested in, have shown a wide range of biomedical applications. The diversity of substituents at different positions on the compound allows for significant variations in biological activity, making them valuable in drug development for various diseases .
Antimicrobial Properties
Compounds with the pyrazolopyrimidine structure, which is similar to pyrazolopyridine, have been used in the design of pharmaceutical compounds with antimicrobial properties. This suggests potential for the compound to be applied in the development of new antimicrobial agents .
Antitumor Activity
The structural similarity to pyrazolopyrimidine also indicates potential antitumor applications. The pyrazolopyridine nucleus is a common feature in many compounds with antitumor properties, suggesting that 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine could be valuable in cancer research .
Antidiabetic Effects
Research has shown that pyrazolopyrimidine derivatives can have antidiabetic effects. By extension, the compound may also be explored for its potential use in treating diabetes through further pharmacological studies .
Neuroprotective Applications
Given the compound’s structural features, there is a possibility for neuroprotective applications, such as in the treatment of Alzheimer’s disease. The pyrazolopyridine derivatives could be investigated for their efficacy in protecting nerve cells against damage .
Anti-Inflammatory and Antioxidant Uses
The pyrazolopyridine derivatives have been associated with anti-inflammatory and antioxidant uses. This opens up research avenues for 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine in the development of treatments for conditions caused by inflammation and oxidative stress .
Psychotropic Medication Development
Compounds containing the pyrazolopyridine moiety have been found in drugs with various therapeutic applications, including antidepressants, antipsychotics, and antihistamines. This suggests that the compound could be a candidate for the development of new psychotropic medications .
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that related compounds like pyrazolo[3,4-d]pyrimidine derivatives interact with their targets (such as cdk2) by binding to the atp-binding pocket, thereby inhibiting the kinase activity and affecting cell cycle progression .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves the condensation of 3-methylpyrazole with 2-cyanopyridine followed by cyclization of the resulting intermediate.", "Starting Materials": [ "3-methylpyrazole", "2-cyanopyridine", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol" ], "Reaction": [ "Step 1: Dissolve 3-methylpyrazole (1.0 equiv) and 2-cyanopyridine (1.1 equiv) in DMF.", "Step 2: Add sodium hydride (1.2 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Heat the reaction mixture to 80°C and stir for 12 hours.", "Step 4: Cool the reaction mixture to room temperature and add methanol to quench the reaction.", "Step 5: Filter the precipitate and wash with methanol to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine as a white solid." ] } | |
Número CAS |
1466006-16-5 |
Nombre del producto |
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



